(E)-N'-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(4-Methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazone derivative characterized by a naphthalene substituent at the pyrazole core’s 3-position and a 4-methoxybenzylidene group linked via a carbohydrazide bridge. The (E)-configuration of the hydrazone bond is critical for maintaining planar geometry, which facilitates intermolecular interactions such as hydrogen bonding and π-stacking . Its synthesis typically involves acid-catalyzed condensation of 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide with 4-methoxybenzaldehyde, followed by recrystallization .
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-17-11-9-15(10-12-17)14-23-26-22(27)21-13-20(24-25-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNQHYOOBWBKHF-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted hydrazones with different functional groups
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties. It has been studied for its ability to interact with biological targets and pathways.
Mechanism of Action
The mechanism of action of (E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural uniqueness of the target compound lies in the combination of a naphthalen-1-yl group and a 4-methoxybenzylidene moiety. Key comparisons with analogs include:
Key Observations :
- Naphthalene vs.
- Methoxy vs. Hydroxy/Chloro : The 4-methoxy group balances electron donation and steric effects, whereas hydroxy analogs (e.g., ) exhibit stronger hydrogen bonding but lower stability under acidic conditions. Chlorinated derivatives (e.g., ) show reduced electron density, affecting reactivity .
Computational and Spectroscopic Insights
- DFT Calculations : The target compound’s HOMO-LUMO gap is expected to be narrower than methyl-substituted analogs (e.g., 5-methyl in ) due to the naphthalene’s extended conjugation, enhancing charge-transfer interactions .
- Hirshfeld Surface Analysis : The naphthalene moiety increases C-H···π interactions (vs. methyl groups), contributing to tighter crystal packing and higher melting points .
- NMR and IR : The hydrazone NH stretch (~3200 cm⁻¹) and C=O vibration (~1650 cm⁻¹) are consistent across analogs, but the naphthalene’s aromatic C-H out-of-plane bends (~750 cm⁻¹) distinguish it from phenyl-substituted derivatives .
Biological Activity
(E)-N'-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological properties including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, biological activities, and potential applications of this specific compound based on recent research findings.
Synthesis
The synthesis of this compound involves a condensation reaction between 4-methoxybenzaldehyde and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. The reaction typically proceeds in ethanol with the addition of an acid catalyst, leading to the formation of the desired product with a yield of approximately 78% .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the pyrazole ring can enhance activity against specific targets such as EGFR and BRAF(V600E) kinases .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Erlotinib | 0.03 | EGFR |
| Compound A | 0.12 | EGFR |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated in vitro for its ability to inhibit inflammatory mediators, demonstrating promising results in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.2 |
| Escherichia coli | 62.5 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively bind to active sites involved in cancer progression and inflammation, indicating its potential as a lead compound for drug development .
Case Studies
Several case studies have documented the biological effects of pyrazole derivatives:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against human cancer cell lines, revealing that modifications similar to those found in this compound significantly enhanced cytotoxicity.
- Anti-inflammatory Effects : In vivo models demonstrated that compounds with similar structures reduced edema and inflammatory markers in response to induced inflammation.
Q & A
Basic: What is the synthetic route for this compound, and what reaction conditions optimize yield?
Methodological Answer:
The compound is synthesized via a condensation reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid). Key conditions include:
- Molar ratio : 1:1 stoichiometry of hydrazide and aldehyde.
- Catalyst : 2 drops of acetic acid to facilitate imine bond formation.
- Reaction time : 2 hours under reflux (≈78°C).
- Workup : Precipitation in cold water followed by recrystallization from ethanol yields pure product (78% yield) .
Basic: Which spectroscopic and crystallographic techniques validate its structural integrity?
Methodological Answer:
- Spectroscopy :
- IR : Confirms C=N (≈1600 cm⁻¹) and N-H (≈3200 cm⁻¹) stretches.
- NMR : ¹H NMR identifies methoxy protons (δ ≈3.8 ppm) and aromatic protons; ¹³C NMR confirms carbonyl carbons (δ ≈160 ppm).
- ESI-MS : Provides molecular ion peaks matching the theoretical mass.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths/angles and confirms the (E)-configuration. Crystallographic data is deposited in the Cambridge Structural Database .
Advanced: How are DFT calculations applied to study its electronic properties?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:
- Optimize geometry : Compare experimental (SC-XRD) and theoretical bond parameters.
- Predict vibrational frequencies : Assign IR bands via scaling factors (e.g., 0.961 for B3LYP).
- Electronic properties : Calculate HOMO-LUMO energy gaps (≈3–5 eV) to assess reactivity.
- Solvent effects : Incorporate the IEFPCM model for aqueous simulations .
Advanced: What molecular docking protocols evaluate its pharmacological potential?
Methodological Answer:
- Software : AutoDock Vina or Schrödinger Suite for docking.
- Target selection : Cannabinoid receptors (CB1/CB2) or enzymes (e.g., carbonic anhydrase) based on structural analogs .
- Parameters :
- Grid size: 60 × 60 × 60 Å centered on the active site.
- Scoring functions: MM-GBSA for binding affinity (ΔG ≈ -8 to -10 kcal/mol).
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
Advanced: How to resolve discrepancies between experimental and computational IR spectra?
Methodological Answer:
- Anharmonic corrections : Apply scaling factors or use post-Hartree-Fock methods (e.g., MP2).
- Solvent interactions : Re-run DFT with explicit solvent molecules (e.g., water clusters).
- Mode assignments : Use potential energy distribution (PED) analysis to correlate vibrations with specific bonds .
Basic: What assays assess its bioactivity in neurological disorders?
Methodological Answer:
- Anticonvulsant screening :
- MES (Maximal Electroshock) : Test seizure inhibition in rodent models.
- scPTZ (subcutaneous pentylenetetrazol) : Evaluate threshold for clonic seizures.
- Enzyme inhibition : Target acetylcholinesterase (AChE) or monoamine oxidases (MAO) via Ellman’s assay .
Advanced: How do substituents on the pyrazole ring influence bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, NO₂): Increase binding to hydrophobic enzyme pockets.
- Methoxy groups : Enhance solubility and H-bonding with polar residues (e.g., in CB1 receptors).
- Naphthyl vs. phenyl : Extended aromatic systems improve π-π stacking with target proteins .
Basic: Which software tools refine crystallographic data for this compound?
Methodological Answer:
- SHELX suite : SHELXL for refinement, SHELXS for structure solution.
- WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-ready figures .
Advanced: How are solvation effects modeled in DFT studies?
Methodological Answer:
- Implicit models : IEFPCM or SMD for bulk solvent effects.
- Explicit solvation : Add 3–5 water molecules to the DFT input file.
- Dielectric constant : Set ε = 78.4 for aqueous simulations .
Advanced: What insights does Hirshfeld surface analysis provide?
Methodological Answer:
- Intermolecular interactions : Quantify H-bonding (O···H, N···H) and van der Waals contacts.
- Fingerprint plots : Identify dominant interactions (e.g., C-H···π in naphthyl groups).
- Packing efficiency : Calculate surface contact percentages (e.g., 30% H-bonding, 50% C-H···π) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
